2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester

Übersicht

Beschreibung

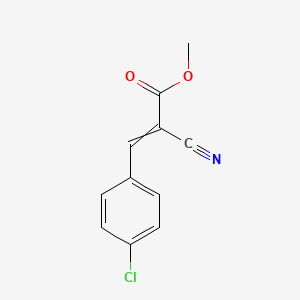

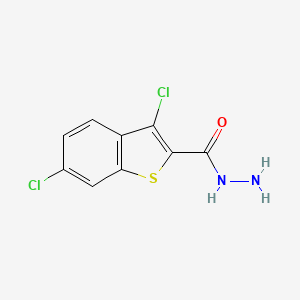

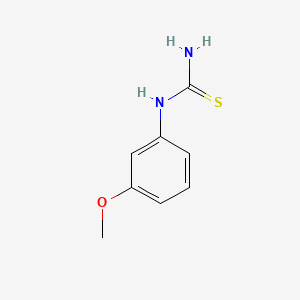

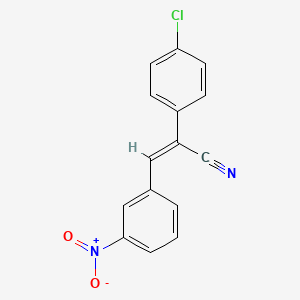

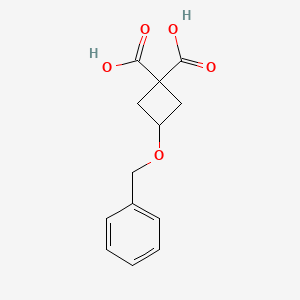

“2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester” is a chemical compound with the molecular formula C11H11ClO2 . It is a derivative of propenoic acid, which is also known as acrylic acid . The compound contains a 4-chlorophenyl group, a cyano group, and a methyl ester group attached to the propenoic acid backbone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis

The molecular structure of “2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester” can be analyzed using various spectroscopic techniques. For instance, NMR and MS (GC) spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving “2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester” can be complex and depend on the reaction conditions. For example, the compound can undergo various reactions such as saponification, hydrazinolysis, and reactions with C-active nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester” can be determined using various analytical techniques. For instance, its molecular weight is 210.657 . More detailed properties such as melting point, boiling point, and density would require specific experimental measurements.Wissenschaftliche Forschungsanwendungen

Conformational Analysis in Various Solvents

The conformational properties of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester, related to the specified compound, have been studied using NMR spectroscopy across different solvents, including methanol, chloroform, and dimethyl sulfoxide. This research helps in understanding the behavior of similar compounds in various solvent environments, indicating no significant conformational preferences (Forgó, Felföldi, & Pálinkó, 2005).

Synthesis of Novel Compounds

The synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones demonstrates the application of 2-(2,4-Dimethylphenoxy)propionic acid, a compound structurally similar to the one of interest, showcasing its role in the development of compounds with potential bioactivity. This illustrates the chemical versatility and potential utility in synthesizing biologically active molecules (Hogale, Shirke, & Kharade, 1995).

Renewable Building Blocks for Material Science

Phloretic acid, a compound with a phenolic structure similar to 2-Propenoic acid derivatives, has been explored as a renewable building block for enhancing reactivity towards benzoxazine ring formation. This research underscores the importance of such compounds in developing materials with specific properties like thermal and thermo-mechanical suitability for various applications, highlighting the sustainability aspect in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Mass Spectrometric Analysis

The study on regioselective synthesis and electron impact mass spectral fragmentation of isopropylthio/phenylthiosuccinic acid esters, related to the compound of interest, provides insight into the mass spectrometric behavior of such compounds. This research is crucial for understanding the structural and electronic properties influencing the fragmentation patterns, offering valuable information for analytical and synthetic chemistry applications (Xu, Wang, Zhang, & Huang, 2000).

Photoremovable Protecting Group for Carboxylic Acids

The application of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids demonstrates the utility of similar ester compounds in organic synthesis and biochemistry. This approach allows for the controlled release of carboxylic acids upon irradiation, showcasing the potential for "caged compounds" in precise biochemical manipulations (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Safety and Hazards

The safety data sheet (SDS) for similar compounds suggests that they should be handled with care. If inhaled or contacted with skin or eyes, it is advised to move the person into fresh air, rinse thoroughly with plenty of water, and consult a physician . Suitable extinguishing media for fires involving this compound include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Zukünftige Richtungen

The future directions for the study and application of “2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester” could involve further exploration of its potential biological activities, such as its antiproliferative effects . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

Eigenschaften

IUPAC Name |

methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMKZVIGENYNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351798 | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54440-99-2 | |

| Record name | Methyl 3-(4-chlorophenyl)-2-cyano-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54440-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

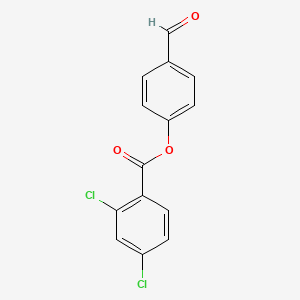

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

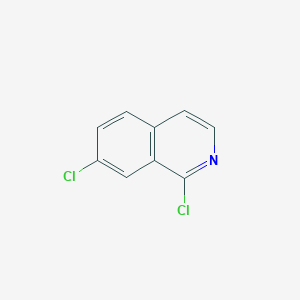

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)